An In-depth Technical Guide to 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride
An In-depth Technical Guide to 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor Rabeprazole.[1][2] This document details its chemical and physical properties, outlines common synthetic protocols, and illustrates its role in pharmaceutical manufacturing.
Core Properties and Specifications
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride is a pyridine derivative valued for its specific molecular structure, which is conducive to the synthesis of complex active pharmaceutical ingredients (APIs).[2]
The fundamental properties of the compound are summarized below. These values are critical for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 153259-31-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₇Cl₂NO₂ | [1][3] |
| Molecular Weight | 266.16 g/mol | [1][3] |
| Appearance | Light yellow to off-white powder/solid | [2] |
| Melting Point | 113-115 °C | [2] |
| Boiling Point | ~360 °C at 760 mmHg | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol. | |
| Storage | Inert atmosphere, 2-8°C |
In pharmaceutical applications, this intermediate must adhere to stringent purity standards to ensure the safety and efficacy of the final drug product.
| Specification | Limit | Source(s) |
| Assay (Purity) | ≥99.0% | [2] |
| Single Impurity | ≤0.5% | [2] |
| Total Impurities | ≤0.5% | [2] |
| Loss on Drying | ≤0.5% | [2] |
| Residue on Ignition | ≤0.5% | [2] |
Spectroscopic and Analytical Data
While detailed spectral data for this specific intermediate is not widely published, its structure can be confirmed by standard analytical techniques. Researchers can expect the following characteristic signals:
-
¹H NMR: Signals corresponding to the methyl group, chloromethyl protons, methoxy group, the two sets of methylene protons in the propoxy chain, and the aromatic protons on the pyridine ring.
-
¹³C NMR: Resonances for all 11 unique carbon atoms in the molecule, including the pyridine ring carbons, the chloromethyl carbon, and carbons of the methoxypropoxy side chain.
-
Mass Spectrometry (MS): The exact mass is 265.0636 Da.[3][4] The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₁H₁₆ClNO₂) and characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H (aromatic and aliphatic), C=C and C=N (pyridine ring), C-O-C (ether linkage), and C-Cl bonds would be expected.
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the chlorination of its corresponding alcohol precursor, (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol.
The compound is a crucial link in the multi-step synthesis of Rabeprazole. The following diagram illustrates the overall logical flow from a common starting material to the final API.
Caption: Logical workflow for Rabeprazole synthesis highlighting the role of the target intermediate.
This protocol is based on established synthetic methods for converting the precursor alcohol to the desired chloromethyl compound.[5]
Materials:
-
(4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol (1 equivalent)
-
Thionyl chloride (SOCl₂) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous (sufficient volume)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup
Procedure:
-
Setup: Assemble the three-neck flask with a dropping funnel, a nitrogen inlet, and a stopper. Ensure the system is dry and purged with inert gas.
-
Dissolution: Dissolve (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol (e.g., 5.0 g, 23.7 mmol) in anhydrous dichloromethane (e.g., 40 ml) in the flask.[5]
-
Cooling: Cool the solution to 0°C using an ice bath while stirring.
-
Reagent Addition: Add thionyl chloride (e.g., 4.23 g, 35.6 mmol) dropwise to the cooled solution via the dropping funnel.[5] Maintain the internal temperature below 25°C throughout the addition.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride. This yields the crude 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.[5]
-
Salt Formation: The resulting oil or solid is the free base. To obtain the hydrochloride salt, it can be dissolved in a suitable solvent (e.g., acetone or ether) and treated with a solution of HCl (e.g., HCl in ether) until precipitation is complete. The resulting solid is then filtered and dried.
Role in Pharmaceutical Synthesis
The primary application of this compound is as a direct precursor in the synthesis of Rabeprazole.[2] The chloromethyl group is highly reactive and serves as an excellent electrophile for nucleophilic substitution by the thiol group of 2-mercaptobenzimidazole.
The following diagram details the key synthetic step where the title compound is utilized.
Caption: The key condensation reaction involving the title intermediate.
This condensation reaction forms the core thioether backbone of Rabeprazole, which is subsequently oxidized to the active sulfoxide form.
Safety and Handling
As a chlorinated organic compound and a reactive intermediate, proper safety precautions are mandatory.
Hazard Identification:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H318/H319: Causes serious eye damage/irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
H350: May cause cancer (suspected).[3]
Handling Recommendations:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
References
- 1. scbt.com [scbt.com]
- 2. innospk.com [innospk.com]
- 3. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H17Cl2NO2 | CID 18792742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride [lgcstandards.com]
- 5. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]
